molecular formula C18H38O6 B14224704 Acetic acid;tetradecane-1,3-diol CAS No. 824983-70-2

Acetic acid;tetradecane-1,3-diol

Cat. No.: B14224704
CAS No.: 824983-70-2
M. Wt: 350.5 g/mol
InChI Key: OUSJHQXEERSXOR-UHFFFAOYSA-N
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Description

Acetic acid;tetradecane-1,3-diol is a compound that combines the properties of acetic acid and tetradecane-1,3-diol. Acetic acid is a simple carboxylic acid known for its use in vinegar, while tetradecane-1,3-diol is a diol with two hydroxyl groups on a fourteen-carbon chain. This combination results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;tetradecane-1,3-diol typically involves the esterification of acetic acid with tetradecane-1,3-diol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The removal of water formed during the reaction is crucial to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are essential to maximize production .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tetradecane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Esters or ethers.

Scientific Research Applications

Acetic acid;tetradecane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;tetradecane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups in tetradecane-1,3-diol can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxyl group in acetic acid can participate in acid-base reactions, influencing the pH and chemical environment of biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;tetradecane-1,3-diol is unique due to its long carbon chain and the presence of both hydroxyl and carboxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .

Properties

CAS No.

824983-70-2

Molecular Formula

C18H38O6

Molecular Weight

350.5 g/mol

IUPAC Name

acetic acid;tetradecane-1,3-diol

InChI

InChI=1S/C14H30O2.2C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15;2*1-2(3)4/h14-16H,2-13H2,1H3;2*1H3,(H,3,4)

InChI Key

OUSJHQXEERSXOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CCO)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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